molecular formula C9H8N2O7 B114567 N,N'-Disuccinimidyl carbonate CAS No. 74124-79-1

N,N'-Disuccinimidyl carbonate

Cat. No.: B114567
CAS No.: 74124-79-1
M. Wt: 256.17 g/mol
InChI Key: PFYXSUNOLOJMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Bis(2,5-dioxopyrrolidin-1-yl) carbonate, also known as N,N’-disuccinimidyl carbonate , is a chemical compound that primarily targets biomacromolecules . It falls within the category of reversible linkers used for biomacromolecule conjugation with active small molecules.

Mode of Action

The compound is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker . It is used for the analysis of protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS) . It possesses two N-hydroxysuccinimide (NHS) esters for targeting Lys, a 10.1 Å spacer arm, and two symmetrical C-S cleavable bonds adjacent to the central sulfoxide .

Pharmacokinetics

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that its stability and bioavailability may be temperature-dependent.

Result of Action

The result of the action of Bis(2,5-dioxopyrrolidin-1-yl) carbonate is the formation of crosslinks between proteins, enabling the study of protein-protein interactions . The post-cleavage spacer yields tagged peptides for unambiguous identification by collision-induced dissociation in tandem MS .

Action Environment

The compound should be used in a well-ventilated area to prevent concentration in hollows and sumps . It is also recommended to avoid all personal contact, including inhalation, and to wear protective clothing when risk of exposure occurs . These precautions suggest that the compound’s action, efficacy, and stability may be influenced by environmental factors such as ventilation and exposure conditions.

Biochemical Analysis

Biochemical Properties

Bis(2,5-dioxopyrrolidin-1-yl) carbonate plays a crucial role in biochemical reactions, particularly in the formation of covalent bonds between biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive N-hydroxysuccinimide (NHS) ester groups. These groups target primary amines on lysine residues of proteins, facilitating the formation of stable amide bonds. This interaction is essential for crosslinking proteins, which helps in studying protein-protein interactions and protein complex structures .

Cellular Effects

Bis(2,5-dioxopyrrolidin-1-yl) carbonate influences various cellular processes by modifying proteins and altering their functions. It can affect cell signaling pathways, gene expression, and cellular metabolism by crosslinking proteins involved in these processes. For example, the crosslinking of signaling proteins can lead to changes in signal transduction pathways, impacting cellular responses to external stimuli. Additionally, the modification of transcription factors by Bis(2,5-dioxopyrrolidin-1-yl) carbonate can influence gene expression patterns .

Molecular Mechanism

The molecular mechanism of Bis(2,5-dioxopyrrolidin-1-yl) carbonate involves the formation of covalent bonds with primary amines on proteins. This reaction is facilitated by the NHS ester groups, which react with the amine groups to form stable amide bonds. This crosslinking process can inhibit or activate enzymes, depending on the specific proteins involved. For instance, the crosslinking of enzymes can prevent substrate binding, leading to enzyme inhibition. Conversely, crosslinking can also stabilize enzyme-substrate complexes, enhancing enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(2,5-dioxopyrrolidin-1-yl) carbonate can change over time due to its stability and degradation properties. The compound is generally stable under controlled conditions, but it can degrade over time, especially in the presence of moisture. Long-term studies have shown that the crosslinking effects of Bis(2,5-dioxopyrrolidin-1-yl) carbonate can persist, leading to sustained modifications of proteins and prolonged changes in cellular functions .

Dosage Effects in Animal Models

The effects of Bis(2,5-dioxopyrrolidin-1-yl) carbonate in animal models vary with different dosages. At low doses, the compound can effectively crosslink proteins without causing significant toxicity. At high doses, it can lead to adverse effects, including cytotoxicity and tissue damage. Studies have shown that there is a threshold dose beyond which the toxic effects become pronounced, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

Bis(2,5-dioxopyrrolidin-1-yl) carbonate is involved in metabolic pathways that include the modification of proteins and peptides. It interacts with enzymes and cofactors that facilitate the crosslinking process. The compound can affect metabolic flux by altering the activity of enzymes involved in metabolic pathways. For example, the crosslinking of metabolic enzymes can lead to changes in metabolite levels and shifts in metabolic flux .

Transport and Distribution

Within cells and tissues, Bis(2,5-dioxopyrrolidin-1-yl) carbonate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound in specific cellular compartments. The distribution of Bis(2,5-dioxopyrrolidin-1-yl) carbonate can affect its activity and function, as it needs to reach target proteins to exert its crosslinking effects .

Subcellular Localization

The subcellular localization of Bis(2,5-dioxopyrrolidin-1-yl) carbonate is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it can modify proteins and influence their functions. For example, Bis(2,5-dioxopyrrolidin-1-yl) carbonate can localize to the nucleus to crosslink transcription factors, affecting gene expression. Similarly, it can target mitochondria to modify metabolic enzymes .

Preparation Methods

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N'-Disuccinimidyl carbonate is unique due to its high reactivity and specificity for hydroxyl group activation. Its stability and ease of handling make it a preferred reagent in both laboratory and industrial settings .

Properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O7/c12-5-1-2-6(13)10(5)17-9(16)18-11-7(14)3-4-8(11)15/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYXSUNOLOJMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225080
Record name Di(succinimido) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74124-79-1
Record name Disuccinimidyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74124-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di(succinimido) carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074124791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di(succinimido) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di(succinimido) carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.643
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

11.5 g (0.1 mol) of N-hydroxysuccinimide was admixed with 6 ml (0.05 mol) of trichloromethyl chloroformate (TCF), and the resultant admixture was melted by heating. The heating was continued for 10 minutes and then the resultant melt was allowed to cool and to deposit a colorless crystalline material. This crystalline material was filtered off from the liquid phase and recrystallized from acetonitrile, affording 6.5 g of the titled compound in the form of colorless crystals. Yield 50%.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Disuccinimidyl carbonate
Reactant of Route 2
Reactant of Route 2
N,N'-Disuccinimidyl carbonate
Reactant of Route 3
Reactant of Route 3
N,N'-Disuccinimidyl carbonate
Reactant of Route 4
Reactant of Route 4
N,N'-Disuccinimidyl carbonate
Reactant of Route 5
Reactant of Route 5
N,N'-Disuccinimidyl carbonate
Reactant of Route 6
Reactant of Route 6
N,N'-Disuccinimidyl carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.